molecular formula C17H14FNO2S2 B5600149 2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1-(4-FLUOROPHENYL)-1-ETHANONE

2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1-(4-FLUOROPHENYL)-1-ETHANONE

Cat. No.: B5600149
M. Wt: 347.4 g/mol
InChI Key: MOQYQAIFILULLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1-(4-FLUOROPHENYL)-1-ETHANONE is a useful research compound. Its molecular formula is C17H14FNO2S2 and its molecular weight is 347.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-1-(4-fluorophenyl)ethanone is 347.04499920 g/mol and the complexity rating of the compound is 404. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antifungal Activities

Benzothiazole derivatives, similar to the chemical structure of interest, have been synthesized and evaluated for their antimicrobial and antifungal activities. For example, novel substituted 6-fluorobenzo[d]thiazole amides showed comparable or slightly better antibacterial and antifungal activity against various strains compared to medicinal standards like chloramphenicol, cefoperazone, and amphotericin B (Pejchal, Pejchalová, & Růžičková, 2015). Another study explored the antimicrobial activities of thiazoles and their fused derivatives, revealing significant efficacy against bacterial and fungal pathogens (Wardkhan, Youssef, Hamed, & Ouf, 2008).

Anticancer and Antitubercular Properties

The potential anticancer properties of benzothiazole compounds have been a subject of interest. Research has shown that certain derivatives exhibit promising activities against cancer cell lines, including breast cancer cells (Mahmoud, Abdelhady, Elaasser, Hassain, & Gomha, 2021). Specifically, the synthesis and characterization of benzothiazole compounds have demonstrated increased potency in anti-tubercular screening, with certain derivatives showing powerful anti-mycobacterial activity (Venugopal, Sundararajan, & Choppala, 2020).

Fluorescent Probes and pH Sensing

Benzothiazole derivatives have also been applied in the development of fluorescent probes for sensing pH and metal cations, showcasing their versatility in biochemical and analytical applications. A study on 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzothiazole demonstrated its high sensitivity to pH changes and selectivity in metal cation sensing (Tanaka, Kumagai, Aoki, Deguchi, & Iwata, 2001).

Properties

IUPAC Name

2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(4-fluorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FNO2S2/c1-2-21-13-7-8-14-16(9-13)23-17(19-14)22-10-15(20)11-3-5-12(18)6-4-11/h3-9H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOQYQAIFILULLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)SCC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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